molecular formula C10H18O3 B2648373 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one CAS No. 133729-64-3

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one

Cat. No. B2648373
CAS RN: 133729-64-3
M. Wt: 186.251
InChI Key: CUOHVNZQJMQWCB-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one is a chemical compound with the CAS Number: 133729-64-3 . It has a molecular weight of 186.25 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 41-42 degrees Celsius . and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Photochemical Synthesis and Reactivity

  • Photochemistry of Cyclobutane Derivatives : Research has shown that cyclobutane derivatives, similar in structure to 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one, undergo photochemical reactions to form complex structures. For instance, irradiation of certain cyclobutane derivatives leads to dimer formation and selective adducts through photocycloaddition, demonstrating the compound's potential in synthesizing new materials and chemicals with significant yields (Kinder & Margaretha, 2000).

Adduct Formation and Cycloaddition Reactions

  • Heterocyclic Compound Formation : The ability of cyclobutane derivatives to combine with other compounds to form heterocyclic structures has been explored. For example, dimethyl acetylenedicarboxylate reacts with 1-aryl-1,4-dihydropyridines to form hexahydrocyclopenta[cyclobuta]pyrroles, indicating the utility of these compounds in constructing complex molecular architectures (Acheson et al., 1980).

Material Science and Polymer Synthesis

  • Anionic Polymerization and Crystallization : The synthesis and polymerization of compounds structurally related to this compound have been studied, showcasing their potential in creating high molecular weight crystalline polymers. This research opens avenues for developing new materials with unique properties (Kawahara et al., 2004).

Molecular Structure Analysis

  • Molecular Structure and Conformations : Detailed studies on the molecular structure and conformations of cyclobutane derivatives provide insights into their chemical behavior and reactivity. These analyses are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry (Richardson et al., 2010).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHVNZQJMQWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(C1(OC)OC)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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